3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
Description
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a benzaldehyde derivative featuring a complex ether-substituted structure. Its core consists of a benzaldehyde moiety substituted with ethoxy and two interconnected propoxy chains, one terminating in a phenoxy group. Such reactions typically proceed via nucleophilic substitution, forming ether linkages critical to the compound’s architecture.
Properties
CAS No. |
656810-15-0 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3 |
InChI Key |
WGQUSSMUJJAKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-phenoxypropoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether groups may also facilitate interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde and related benzaldehyde derivatives:
Key Comparative Insights :
Structural Complexity: The target compound’s bis-propoxy-phenoxy chain distinguishes it from simpler derivatives like 3-Ethoxy-4-methoxybenzaldehyde (single ethoxy/methoxy groups) . This extended structure likely increases steric hindrance, reducing reactivity in electrophilic substitutions compared to less substituted analogs.
Biological Activity: Derivatives with heterocyclic substituents, such as 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, exhibit pronounced antimicrobial properties due to the nitroimidazole moiety, a feature absent in the target compound . Morpholine-containing analogs (e.g., 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde) are often explored for CNS-targeting drugs, leveraging morpholine’s ability to enhance blood-brain barrier permeability .
Synthetic Pathways: While the target compound’s synthesis is inferred from methods in , 4-Benzyloxy-3-ethoxybenzaldehyde employs benzyl protection strategies to achieve selective etherification, a tactic adaptable to the target’s synthesis .
Physicochemical Properties: The ethoxy group in the target compound increases hydrophobicity compared to methoxy-substituted analogs, as evidenced by higher molecular weight (~424 vs. 265–362) .
Biological Activity
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a synthetic organic compound with potential biological activities that have garnered interest in pharmaceutical and biochemical research. This compound, characterized by its unique structural features, including ethoxy and phenoxypropoxy groups, may interact with various biological targets, influencing metabolic pathways and exhibiting therapeutic properties.
- Molecular Formula: C19H22O4
- Molecular Weight: 314.4 g/mol
- IUPAC Name: this compound
- CAS Number: 656810-13-8
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It has been suggested that this compound may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating lipid and glucose metabolism. By binding to these receptors, the compound could influence gene expression related to metabolic processes, potentially offering therapeutic benefits in metabolic disorders.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives, including this compound, exhibit antimicrobial activity. Studies have demonstrated that such compounds can disrupt cellular antioxidation systems in pathogenic fungi, providing a mechanism for controlling fungal infections .
Antioxidant Activity
The antioxidant properties of this compound are significant as they contribute to its potential therapeutic effects. The presence of redox-active functional groups allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Study on Antifungal Activity
A study published in Scientific Manuscript database explored the antifungal potential of benzaldehyde derivatives. The findings indicated that this compound effectively inhibited the growth of several pathogenic fungi by targeting their antioxidation systems, suggesting its utility as an antifungal agent .
Investigation into Metabolic Effects
Another research effort focused on the metabolic effects of this compound on human cell lines. The results showed that treatment with this compound led to significant alterations in lipid profiles and glucose metabolism, supporting its role as a PPAR modulator .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H22O4 | Antimicrobial, Antioxidant |
| 4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde | C20H22O4 | Antioxidant |
| 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde | C17H18O3 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
